4-Bromo-1-(prop-1-yn-1-yl)isoquinoline
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Overview
Description
4-Bromo-1-(prop-1-yn-1-yl)isoquinoline is a chemical compound with the molecular formula C12H8BrN. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline typically involves the cyclization of 2-alkynyl benzyl azides. One efficient method includes the use of palladium-catalyzed reactions. For instance, the compound can be synthesized in the presence of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN). The reaction conditions are optimized to ensure high yield and selectivity .
Industrial production methods for this compound are not extensively documented, but the use of transition metal-catalyzed reactions is a common approach in large-scale synthesis due to their efficiency and selectivity .
Chemical Reactions Analysis
4-Bromo-1-(prop-1-yn-1-yl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
4-Bromo-1-(prop-1-yn-1-yl)isoquinoline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline is not fully elucidated. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline include other brominated isoquinolines and derivatives of isoquinoline. These compounds share structural similarities but may differ in their reactivity and applications. For example, 4-Bromoisoquinoline is a closely related compound with similar chemical properties but different applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science
Properties
Molecular Formula |
C12H8BrN |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-bromo-1-prop-1-ynylisoquinoline |
InChI |
InChI=1S/C12H8BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,1H3 |
InChI Key |
CZQTVDBZSJYBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
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